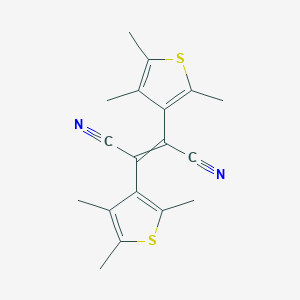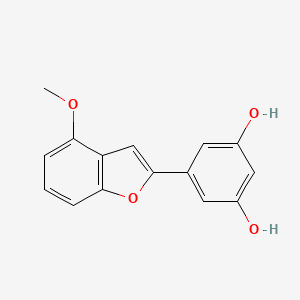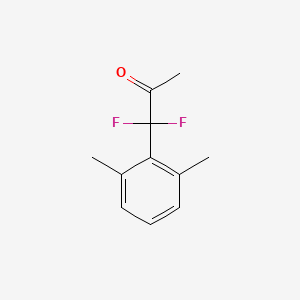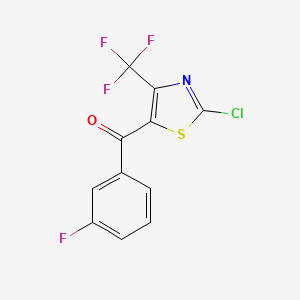
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chlorothiazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluorobenzoyl, and trifluoromethyl groups allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(3-fluorobenzoyl)pyridine: Similar in structure but lacks the trifluoromethyl group.
4-Trifluoromethyl-2-chlorothiazole: Similar but lacks the fluorobenzoyl group.
3-Fluorobenzoyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
2-Chloro-5-(3-fluorobenzoyl)-4-trifluoromethyl-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both fluorobenzoyl and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H4ClF4NOS |
|---|---|
Molekulargewicht |
309.67 g/mol |
IUPAC-Name |
[2-chloro-4-(trifluoromethyl)-1,3-thiazol-5-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C11H4ClF4NOS/c12-10-17-9(11(14,15)16)8(19-10)7(18)5-2-1-3-6(13)4-5/h1-4H |
InChI-Schlüssel |
CKILSCCKBNGORQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=C(N=C(S2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



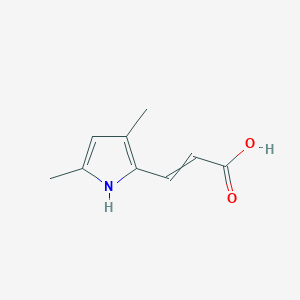
![Methyl 2-[(E)-2-(5-chloro-2-thienyl)vinyl]-6-methoxy-benzoate](/img/structure/B12440988.png)
![2-(Pyridin-2-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one hydrochloride](/img/structure/B12441001.png)



![3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
![N-[4-(Aminomethyl)phenyl]-3-methylbutanamide](/img/structure/B12441035.png)
